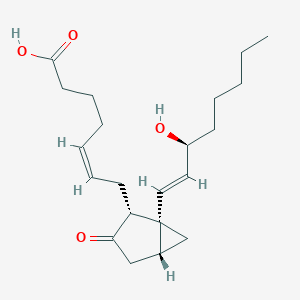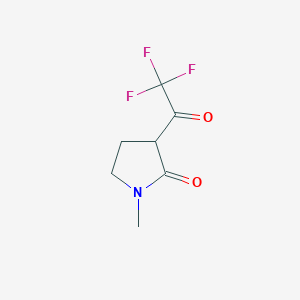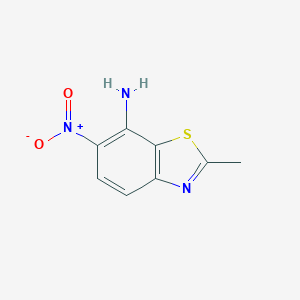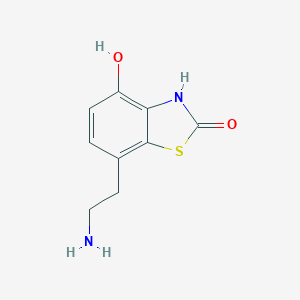![molecular formula C16H19Cl2N3S B034085 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] CAS No. 19824-94-3](/img/structure/B34085.png)
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German], also known as Methylene Blue, is a synthetic dye that has been widely used in various scientific research applications. It is a highly versatile compound that has been used in a range of fields, including biochemistry, microbiology, and neuroscience. In
作用机制
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue acts as an electron carrier in biological systems. It can accept electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) and transfer them to acceptor molecules such as oxygen or cytochrome c. This electron transfer process is important for energy production in cells and is also involved in a range of other physiological processes.
Biochemical and Physiological Effects:
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has a range of biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a signaling molecule involved in a range of physiological processes. 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This has led to its use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and has a long shelf life. However, 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is a redox-active compound that can interfere with other redox-active molecules in biological systems. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue. One area of interest is its use in photodynamic therapy, where it has shown promise as a photosensitizer for the treatment of cancer. Another area of interest is its use as a model compound for studying electron transfer processes in biological systems. Finally, there is interest in developing new derivatives of 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue that have improved properties for use in various scientific research applications.
Conclusion:
In conclusion, 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is a versatile compound that has been widely used in scientific research. Its unique properties as a redox-active compound make it useful in a range of biochemical and physiological assays. While it has some limitations, its low cost and stability make it a valuable tool for researchers in a range of fields. There are also several future directions for research on 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue, which will continue to expand our understanding of its properties and potential applications.
合成方法
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is synthesized by the reduction of 4,4'-diaminodiphenylmethane with sodium hydroxide and zinc dust. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue. The synthesis method is relatively simple and has been well-established in the literature.
科学研究应用
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has been widely used in scientific research due to its unique properties. It is a redox-active compound that can act as an electron acceptor or donor, making it useful in a range of biochemical and physiological assays. It has been used as a stain for microscopy, as a mitochondrial dye, and as a photosensitizer in photodynamic therapy. 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has also been used as a model compound for studying electron transfer processes in proteins and enzymes.
属性
CAS 编号 |
19824-94-3 |
|---|---|
产品名称 |
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] |
分子式 |
C16H19Cl2N3S |
分子量 |
356.3 g/mol |
IUPAC 名称 |
2-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN3S.ClH/c1-11(10-19(2)3)20-13-6-4-5-7-14(13)21-15-8-12(17)9-18-16(15)20;/h4-9,11H,10H2,1-3H3;1H |
InChI 键 |
PEBKDVSUKZEOHV-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC(=C3)Cl.Cl |
规范 SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC(=C3)Cl.Cl |
同义词 |
10H-Pyrido(3,2-b)(1,4)benzothiazine, 3-chloro-10-((2-(dimethylamino)-1 -methyl)ethyl)-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)



![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)




![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)


